Isoquinoline-1-carbaldehyde

Catalog No.
S707005
CAS No.
4494-18-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-carbaldehyde

CAS Number

4494-18-2

Product Name

Isoquinoline-1-carbaldehyde

IUPAC Name

isoquinoline-1-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

Enzyme Inhibition

Isoquinoline-1-carbaldehyde has been shown to be a potent inhibitor of the enzyme sodium/potassium-ATPase []. This enzyme plays a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes like nerve impulse transmission and muscle contraction [].

Studies have demonstrated that Isoquinoline-1-carbaldehyde binds to the active site of the sodium/potassium-ATPase, hindering its ability to transport ions across the membrane []. This inhibition disrupts the electrochemical gradient and can lead to various physiological effects depending on the cell type and tissue involved.

Potential Therapeutic Applications

Due to its inhibitory effect on sodium/potassium-ATPase, Isoquinoline-1-carbaldehyde has been explored for its potential therapeutic applications in various conditions:

  • Cancer: Studies suggest that Isoquinoline-1-carbaldehyde may induce apoptosis (programmed cell death) in cancer cells []. This makes it a potential candidate for cancer treatment, although further research is needed to determine its efficacy and safety in clinical settings.
  • Neurological disorders: The disruption of the electrochemical gradient by Isoquinoline-1-carbaldehyde could potentially be used to modulate neuronal activity. However, its specific role in the treatment of neurological disorders remains under investigation [].

Isoquinoline-1-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO. It features an isoquinoline structure, which is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group (-CHO) at the 1-position. This compound is notable for its diverse chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

Isoquinoline-1-carbaldehyde itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of bioactive alkaloids, which exert their effects through various mechanisms depending on the specific molecule [].

Isoquinoline-1-carbaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. It's important to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential:

  • Skin and eye irritation: The compound may cause irritation upon contact with skin or eyes.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Oxidation: This compound can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can yield isoquinoline-1-methanol, typically employing reducing agents such as sodium borohydride.
  • Substitution: The aldehyde group can undergo substitution reactions, leading to the formation of various derivatives, which are useful in synthesizing more complex molecules .

These reactions are generally conducted under controlled conditions to optimize yield and selectivity.

Isoquinoline-1-carbaldehyde exhibits a range of biological activities, particularly due to its ability to interact with various biochemical pathways:

  • Anti-inflammatory Effects: Compounds derived from isoquinoline have been shown to inhibit the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in regulating inflammation and cell migration.
  • Cellular Effects: This compound influences cellular processes by modulating gene expression and cellular metabolism. It has been observed to inhibit certain oxidoreductases, affecting their enzymatic activity.
  • Pharmacokinetics: Isoquinoline-1-carbaldehyde demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential therapeutic applications.

Isoquinoline-1-carbaldehyde can be synthesized through various methods:

  • Condensation Reactions: One common method involves the condensation of p-methylphenylethynyl ether with formaldehyde. Another approach utilizes 2-aminopyridine and formaldehyde as reactants.
  • Cascade Reactions: Recent developments include cascade reactions involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes, yielding derivatives of isoquinoline with good efficiency under mild conditions .
  • Industrial Production: In industrial settings, optimized large-scale reactions are conducted to maximize efficiency while minimizing costs .

Isoquinoline-1-carbaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is used in the synthesis of various bioactive compounds that exhibit pharmacological properties.
  • Material Science: The compound can be incorporated into polymers or materials for specific functionalities.
  • Chemical Research: Isoquinoline derivatives are explored for their potential use in developing new therapeutic agents .

Studies on isoquinoline-1-carbaldehyde's interactions reveal its potential in modulating different biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes involved in oxidative stress responses, suggesting its role in neuroprotective strategies.
  • Cell Signaling Pathways: Isoquinoline derivatives have been shown to affect key signaling pathways that regulate cell growth and survival, highlighting their therapeutic potential against various diseases.

Isoquinoline-1-carbaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
IsoquinolineHeterocyclicBasic structure without aldehyde functionality
QuinolineHeterocyclicContains nitrogen; used in medicinal chemistry
6-MethoxyisoquinolineMethoxy-substitutedExhibits unique biological activities
Isoquinoline-3-carboxaldehydeCarboxaldehyde derivativeDifferent functional group providing distinct reactivity

Isoquinoline-1-carbaldehyde is unique due to its specific aldehyde group at the 1-position, which enhances its reactivity and biological activity compared to other isoquinoline derivatives. Its ability to engage in diverse

XLogP3

2

Other CAS

4494-18-2

Wikipedia

Isoquinoline-1-carbaldehyde

Dates

Modify: 2023-08-15

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